6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a pyrimidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Piperazine Coupling: The benzo[d]thiazole intermediate is then reacted with piperazine under conditions that facilitate the formation of the desired amide bond.
Pyrimidine-2,4-dione Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows for interactions with various biological targets.
Medicine
In medicine, 6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can interact with hydrophobic pockets, while the piperazine and pyrimidine-2,4-dione groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide: Similar in structure but with a pyrazine ring instead of a benzo[d]thiazole.
3-(piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties but lacks the pyrimidine-2,4-dione structure.
Uniqueness
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties compared to similar compounds
Properties
IUPAC Name |
6-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-20-15(23)9-14(19-17(20)25)21-4-6-22(7-5-21)16(24)11-2-3-12-13(8-11)26-10-18-12/h2-3,8-10H,4-7H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGONRRFPTOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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